2,4'-Dichloroacetophenone

Beschreibung

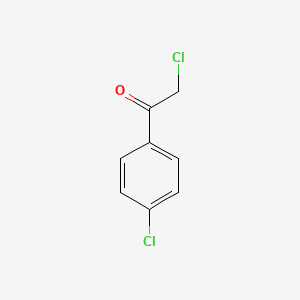

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDFNLVLIXAOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239540 | |

| Record name | 2,4'-Dichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-20-2 | |

| Record name | 2,4′-Dichloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dichloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dichloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DICHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE9VA3E38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4'-Dichloroacetophenone for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of 2,4'-Dichloroacetophenone (CAS No. 2234-16-4), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. We will dissect its core physicochemical properties, outline its primary synthetic route via Friedel-Crafts acylation with field-proven insights, analyze its critical reactivity for further transformations, and explore its significant applications, particularly in the development of widely-used antifungal agents. This document serves as a robust resource, blending foundational data with practical, experience-driven knowledge for the modern chemical professional.

Core Properties: A Foundation for Application

A thorough understanding of a chemical's physical and safety properties is the bedrock of its effective and safe utilization in any synthetic workflow. This compound is a stable, crystalline solid under standard conditions, a characteristic that simplifies handling and storage compared to liquid or volatile reagents.

Physicochemical Data

The key quantitative properties of this compound are summarized below. Its low water solubility dictates the use of organic solvents for reactions, while its high flash point indicates a relatively low fire hazard.

| Property | Value | Source(s) |

| CAS Number | 2234-16-4 | [1][2][3] |

| Molecular Formula | C₈H₆Cl₂O | [1][2][3] |

| Molecular Weight | 189.04 g/mol | [1][2][3] |

| Appearance | White to off-white or pale yellow crystalline solid | [2][4] |

| Melting Point | 33-34 °C | [1][3][5] |

| Boiling Point | 140-150 °C @ 15 mmHg | [3][5] |

| Flash Point | >113 °C (>235 °F) - Closed Cup | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform, and other organic solvents. | [4] |

Safety & Handling Profile

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][6][7] Adherence to rigorous safety protocols is non-negotiable.

-

Primary Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Category 1).[1] It is also a skin and respiratory irritant.[4][7][8]

-

Handling: Always operate within a certified chemical fume hood. Utilize appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][6] Avoid generating dust.[6]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

-

First Aid: In case of eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[1][6] For skin contact, wash thoroughly with soap and water.[1][6] If inhaled, move the person to fresh air.[1][6] If swallowed, rinse the mouth and consult a physician.[1]

Synthesis Protocol: The Friedel-Crafts Acylation Route

The most industrially prevalent and scalable method for synthesizing this compound is the Friedel-Crafts acylation of m-dichlorobenzene. This classic electrophilic aromatic substitution offers a direct and efficient pathway.

Synthetic Workflow Overview

The process involves activating an acylating agent (acetyl chloride or acetic anhydride) with a Lewis acid catalyst to generate a potent electrophile, which then attacks the m-dichlorobenzene ring.

Caption: High-level workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is a synthesized representation based on established chemical principles and patent literature.[9][10][11]

-

Reactor Setup: Equip a flame-dried, multi-necked round-bottom flask with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the condenser outlet to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the HCl gas byproduct. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

-

Catalyst Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.3 equivalents).

-

Reactant Addition: Add m-dichlorobenzene (1.0 equivalent) to the flask. Begin vigorous stirring to create a slurry.

-

Acylation: Cool the mixture to a controlled temperature (patents suggest a range, e.g., 45-55°C during addition).[10] Slowly add acetic anhydride (1.0 equivalent) or acetyl chloride (1.2 equivalents) dropwise from the dropping funnel.[10][11] The reaction is exothermic; maintain the temperature carefully.

-

Reaction Drive: After the addition is complete, gradually heat the reaction mixture to 90-95°C and maintain it under reflux for 3-4 hours to drive the reaction to completion.[10][11] Monitor progress using TLC or GC analysis.

-

Quenching & Hydrolysis: Cool the reaction mixture. In a separate, well-ventilated area, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, 5% sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation, collecting the fraction at 120-140°C, followed by cooling and crystallization to yield the final white crystalline product.[9][10]

Expertise & Causality: The use of m-dichlorobenzene as the starting material is a key choice. The two chlorine atoms are deactivating, but they direct the incoming electrophilic acyl group primarily to the position para to one chlorine and ortho to the other (position 4), leading to the desired 2,4-substitution pattern. Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.

Reactivity and Applications in Drug Development

The true value of this compound lies in its role as a versatile building block, particularly for azole antifungal agents.[12][13][14][15] Its reactivity is centered on the ketone's alpha-carbon.

Key Transformation Pathway

The conversion to antifungal precursors involves a critical alpha-halogenation step, which transforms the molecule into a potent electrophile, ready for coupling with a heterocyclic nucleophile.

Caption: Core reaction pathway from the intermediate to antifungal precursors.

This α-bromo intermediate is the linchpin for building the complex structures of drugs like Ketoconazole.[12][14][15] The bromine atom serves as an excellent leaving group, facilitating its displacement by the nucleophilic nitrogen of an imidazole ring. This step is foundational to the construction of a significant class of antifungal medications.

Major Applications

-

Pharmaceuticals: It is an indispensable intermediate for synthesizing antifungal drugs, particularly those in the azole class like Ketoconazole.[12][14][15] It is also used in the development of anti-inflammatory and analgesic medications.[16][17]

-

Agrochemicals: The compound serves as a key building block in the synthesis of effective herbicides and insecticides, where the chlorinated structure can enhance biological activity.[12][13][15][18]

-

Fine & Specialty Chemicals: Its versatile reactivity makes it a valuable precursor for creating dyes and other custom organic molecules.[13][18]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical and agrochemical industries. Its efficient, scalable synthesis via Friedel-Crafts acylation and the strategic reactivity of its α-position provide chemists with a reliable platform for constructing complex, biologically active molecules. This guide has consolidated the essential technical data, safety protocols, and synthetic insights to empower researchers and development professionals in leveraging this compound to its full potential.

References

- 2',4'-DICHLOROACETOPHENONE Safety Data Sheet. (n.d.). Sdfine.

- 2',4'-Dichloroacetophenone: A Key Intermediate for Pharmaceuticals and Agrochemicals. (n.d.). Chemiex.

- This compound: A Key Intermediate in Organic Synthesis and Agrochemical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 2',4'-Dichloroacetophenone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring the Chemical Properties and Synthesis of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 2',4'-Dichloroacetophenone in Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Method for preparing 2, 4-dichloroacetophenone. (n.d.). Patsnap.

- Method for preparing 2, 4-dichloroacetophenone. (n.d.). Google Patents.

- 2',4'-Dichloroacetophenone Market Size, Share | CAGR of 5.0%. (n.d.). Straits Research.

- Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material. (n.d.). Google Patents.

- Synthetic method of 2,4-dichloroacetophenone. (n.d.). Patsnap.

- This compound | C8H6Cl2O | CID 70298. (n.d.). PubChem.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. labproinc.com [labproinc.com]

- 3. 2 ,4 -Dichloroacetophenone 96 2234-16-4 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | C8H6Cl2O | CID 70298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 11. CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 17. market.us [market.us]

- 18. chemimpex.com [chemimpex.com]

2,4'-Dichloroacetophenone chemical structure and IUPAC name

An In-Depth Technical Guide to 2,4'-Dichloroacetophenone: Structure, Synthesis, and Applications

Introduction

This compound, a halogenated aromatic ketone, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic placement of chlorine atoms on the phenyl ring imparts a unique reactivity profile that is leveraged extensively in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its chemical identity, a detailed, field-proven synthesis protocol, and an exploration of its critical applications. As a cornerstone building block, understanding the nuances of this compound is essential for the innovation of complex molecular architectures and the development of novel, high-efficacy products.[1]

Core Chemical Identity and Properties

A thorough understanding of a chemical intermediate begins with its fundamental structure and physicochemical characteristics. These properties dictate its reactivity, handling requirements, and suitability for various synthetic transformations.

Chemical Structure and Nomenclature

The molecular architecture of this compound is foundational to its utility. It features an acetophenone core where the phenyl group is substituted with two chlorine atoms at the 2- and 4-positions.

The officially recognized IUPAC name for this compound is 1-(2,4-dichlorophenyl)ethanone .[4][5] It is also commonly referred to by several synonyms in commercial and research contexts, including:

Physicochemical Properties

The quantitative properties of this compound are summarized below. These data are critical for process design, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 2234-16-4 | [4][6] |

| Molecular Formula | C₈H₆Cl₂O | [4][5][6] |

| Molecular Weight | 189.04 g/mol | [4][5][6] |

| Appearance | Off-white to light yellow crystalline solid or powder | [6][7][8] |

| Melting Point | 33-34 °C | [7][9] |

| Boiling Point | ~247 °C (at 760 mmHg); 140-150 °C (at 15 mmHg) | [6][9] |

| Density | ~1.32 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and other organic solvents. | [6][8] |

Spectroscopic Profile

Structural confirmation and purity analysis of this compound are routinely performed using standard spectroscopic methods. The key identifying features include characteristic signals in ¹H NMR and ¹³C NMR spectra, carbonyl stretching in IR spectroscopy, and a distinct molecular ion peak in mass spectrometry.[4][10][11][12] These analytical data provide an unambiguous fingerprint for the compound.

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable method for producing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene.[13][14] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.

The Friedel-Crafts Acylation Approach: A Mechanistic Overview

The choice of Friedel-Crafts acylation is driven by its efficiency in forming carbon-carbon bonds to an aromatic ring. The reaction proceeds via the following mechanistic steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃), activates the acylating agent (e.g., acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion intermediate.

-

Electrophilic Attack: The electron-rich aromatic ring of 1,3-dichlorobenzene attacks the acylium ion. The directing effects of the two chlorine atoms (ortho-, para-directing) and steric hindrance favor substitution at the 4-position, leading to the desired product.

-

Deprotonation: A weak base removes a proton from the intermediate carbocation (the sigma complex), restoring aromaticity to the ring and yielding this compound. The catalyst is regenerated in this process.

This protocol is designed to be self-validating; careful control over stoichiometry and temperature is paramount to maximizing yield and minimizing the formation of isomeric byproducts.[13]

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from 1,3-dichlorobenzene and acetic anhydride.

Materials:

-

1,3-Dichlorobenzene (1.0 mol)

-

Anhydrous Aluminum Trichloride (1.3 mol)

-

Acetic Anhydride (1.0 mol)

-

10% Hydrochloric Acid

-

Deionized Water

Procedure:

-

Reactor Setup: To a clean, dry reaction kettle equipped with a mechanical stirrer, dropping funnel, and thermometer, add 1,3-dichlorobenzene (1.0 mol) and anhydrous aluminum trichloride (1.3 mol).

-

Acylation: Begin stirring the mixture. Slowly add acetic anhydride (1.0 mol) dropwise from the dropping funnel. The causality for this slow addition is to maintain control over the exothermic reaction; the internal temperature should be kept between 45°C and 55°C.[14][15]

-

Reaction Drive: After the addition is complete, gradually heat the reaction mixture to 90-95°C. This higher temperature provides the necessary activation energy to drive the reaction to completion. Maintain this temperature and continue stirring under reflux for approximately 3 hours.[14][15]

-

Hydrolysis (Quenching): After the reaction period, cool the mixture. Carefully add 200 mL of 10% hydrochloric acid. This step serves to hydrolyze the aluminum chloride complex and quench the reaction.[14]

-

Phase Separation: Allow the mixture to cool further, which will result in the separation of the organic and aqueous layers. Separate and collect the organic layer.

-

Washing: Transfer the organic layer to a washing vessel containing 200 mL of water. Wash at 50°C to remove residual acid and water-soluble impurities. Allow the layers to separate and discard the aqueous layer.[14]

-

Purification: Purify the crude product by vacuum distillation at 120-140°C. Collect the fraction that distills around 135°C.[14]

-

Crystallization: Cool the collected fraction to induce crystallization, yielding the final product as a white to off-white solid.[14]

Synthesis Workflow Visualization

Key Applications in Research and Development

The utility of this compound is defined by its role as a versatile building block for higher-value, complex molecules.

Cornerstone in Pharmaceutical Synthesis

This intermediate is a critical component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][16] Its structure provides a robust scaffold for building molecules with desired therapeutic activities.

A prominent example is its use in the production of Ketoconazole , a widely used antifungal medication.[9][17] The acetophenone moiety allows for further chemical transformations, while the dichloro-substituted phenyl ring is a key structural feature of the final drug molecule. Its application also extends to the development of analgesics and anti-inflammatory drugs.[3][16]

Agrochemical Development

In the agrochemical sector, this compound is a precursor for advanced herbicides and insecticides.[1][2][13] The presence of chlorine atoms in the molecule often enhances the biological activity and efficacy of the resulting crop protection agents, a well-established principle in agrochemical design.[1][2]

Intermediate for Fine Chemicals

Beyond life sciences, this compound is employed in the manufacturing of fine chemicals, including certain types of dyes.[1][2] Its adaptable reactivity makes it a valuable starting material for producing specialty chemicals that require precise structural attributes.[1]

Application Pathways

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It may cause skin, eye, and respiratory tract irritation.[6][8] The toxicological properties have not been fully investigated.[6] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for innovation in critical scientific sectors. Its well-defined chemical properties, straightforward and scalable synthesis via Friedel-Crafts acylation, and proven utility as a precursor for pharmaceuticals and agrochemicals underscore its industrial and research significance. A thorough grasp of the principles outlined in this guide empowers researchers and developers to effectively harness the synthetic potential of this versatile intermediate.

References

- 2',4'-Dichloroacetophenone(2234-16-4) - ChemicalBook. (URL: )

- 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem. (URL: )

- This compound | C8H6Cl2O | CID 70298 - PubChem. (URL: )

- This compound: A Key Intermediate in Organic Synthesis and Agrochemical Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- The Role of 2',4'-Dichloroacetophenone in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- Exploring the Chemical Properties and Synthesis of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- 2',4'-Dichloroacetophenone - Chem-Impex. (URL: )

- 2',4'-Dichloroacetophenone | 2234-16-4 | FD45894 - Biosynth. (URL: )

- 2',4'-Dichloroacetophenone | 2234-16-4 - ChemicalBook. (URL: )

- Method for preparing 2, 4-dichloroacetophenone - Eureka | P

- 2',4'-Dichloroacetophenone, 97%, Thermo Scientific - Fisher Scientific. (URL: )

- 2,4-Dichloroacetophenone Market Size, Share, Trends & Forecast. (URL: )

- 2',4'-Dichloroacetophenone(2234-16-4) 1H NMR spectrum - ChemicalBook. (URL: )

- This compound - SpectraBase. (URL: )

- CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google P

- CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google P

- 2',4'-Dichloroacetophenone Market Size, Share | CAGR of 5.0%. (URL: )

- 2,4-Dichloroacetophenone (DCAP) | Cas No. 2234-16-4 | Darshan Pharma. (URL: )

- 2',4'-Dichloroacetophenone 2234-16-4 wiki - Guidechem. (URL: )

- 2 ,4 -Dichloroacetophenone 96 2234-16-4 - Sigma-Aldrich. (URL: )

- 2',4'-Dichloroacetophenone | 2234-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 4. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2',4'-Dichloroacetophenone, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. 2',4'-Dichloroacetophenone(2234-16-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. darshanpharmachem.com [darshanpharmachem.com]

- 8. guidechem.com [guidechem.com]

- 9. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]

- 10. This compound | C8H6Cl2O | CID 70298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2',4'-Dichloroacetophenone(2234-16-4) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. nbinno.com [nbinno.com]

- 14. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 16. market.us [market.us]

- 17. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2',4'-Dichloroacetophenone (CAS: 2234-16-4) for Researchers and Drug Development Professionals

Introduction

2',4'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a pivotal intermediate in the synthesis of a multitude of organic compounds.[1][2] Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetyl group, provides a unique reactivity profile that is highly valued in the pharmaceutical, agrochemical, and fine chemical industries.[2][3] Formally known by its IUPAC name, 1-(2,4-dichlorophenyl)ethanone, this compound is a cornerstone for building more complex molecular architectures.[4]

This guide offers a comprehensive technical overview of 2',4'-dichloroacetophenone, covering its fundamental physicochemical properties, synthesis methodologies, key applications in drug discovery and crop protection, validated analytical techniques for quality control, and essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.

Core Physicochemical Properties

2',4'-Dichloroacetophenone is typically a colorless to pale yellow crystalline solid at room temperature.[1][5][6] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, acetone, methanol, and chloroform.[1][5][6] This solubility profile is critical for its use in various reaction media.

Table 1: Key Physicochemical Data for 2',4'-Dichloroacetophenone

| Property | Value | References |

| Molecular Formula | C₈H₆Cl₂O | [4][5][7][8] |

| Molecular Weight | 189.04 g/mol | [4][5][7][8] |

| IUPAC Name | 1-(2,4-dichlorophenyl)ethanone | [4] |

| CAS Number | 2234-16-4 | [4][5][8] |

| Appearance | Colorless to yellow-brown solid | [6][8] |

| Melting Point | 33-34 °C | [5][6][8] |

| Boiling Point | 140-150 °C at 15 mm Hg | [6][8] |

| Density | ~1.32 g/cm³ | [5][6] |

| Water Solubility | Approx. 200 mg/L | [1][5][6] |

Synthesis and Mechanism

The most prevalent industrial method for synthesizing 2',4'-dichloroacetophenone is the Friedel-Crafts acylation of m-dichlorobenzene.[9][10] This electrophilic aromatic substitution reaction is a robust and well-established method for creating carbon-carbon bonds with an aromatic ring.

Underlying Principle: Friedel-Crafts Acylation

The reaction involves treating m-dichlorobenzene with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).[9][10][11] The AlCl₃ activates the acylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich m-dichlorobenzene ring. The chlorine atoms are deactivating, but they direct the incoming electrophile to the position para to one chlorine and ortho to the other, yielding the 2,4-substituted product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2',4'-dichloroacetophenone.

Detailed Laboratory Protocol for Synthesis

This protocol is based on the Friedel-Crafts acylation using m-dichlorobenzene and acetic anhydride.[9][10]

-

Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

-

Charging Reactants: Under an inert atmosphere (e.g., nitrogen), charge the flask with m-dichlorobenzene (1.0 mol) and anhydrous aluminum trichloride (1.3 mol).

-

Acylation: Begin stirring and slowly add acetic anhydride (1.0 mol) dropwise from the funnel. Maintain the reaction temperature between 45-55°C during the addition using a water bath.

-

Reaction Completion: After the addition is complete, gradually heat the mixture to 90-95°C and maintain reflux with vigorous stirring for approximately 3 hours to ensure the reaction goes to completion.

-

Quenching (Hydrolysis): Cool the reaction mixture in an ice bath. Cautiously and slowly pour the mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., toluene) to recover any dissolved product.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation followed by crystallization to yield pure 2',4'-dichloroacetophenone.

Applications in Drug Development and Agrochemicals

The utility of 2',4'-dichloroacetophenone stems from its role as a versatile precursor for more complex, biologically active molecules.

Role as a Pharmaceutical Intermediate

2',4'-Dichloroacetophenone is a critical building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[3][12][13] Its most prominent application is in the production of azole-based antifungal agents.

-

Antifungal Drugs: It is an essential intermediate for synthesizing drugs like Ketoconazole, Itraconazole, and Fluconazole.[5][14] The 2,4-dichlorophenyl group is a common structural motif in these drugs, crucial for their mechanism of action which involves inhibiting fungal cytochrome P450 enzymes.

-

Other Therapeutics: The compound also finds use in the development of anti-inflammatory drugs, analgesics, and other therapeutic agents where the dichlorophenyl moiety is required for optimal biological activity.[12][13]

Agrochemical Synthesis

In the agrochemical sector, the compound's structure contributes to the efficacy of pesticides.[3]

-

Fungicides: It is a precursor for triazole fungicides such as propiconazole, which are widely used to protect crops from fungal diseases.[5]

-

Herbicides and Insecticides: The chlorinated structure enhances the biological activity and stability of various herbicides and insecticides, making 2',4'-dichloroacetophenone a valuable starting material.[2][3][5]

Quality Control and Analytical Methodology

Ensuring the purity of 2',4'-dichloroacetophenone is paramount, especially when it is used as an intermediate in pharmaceutical manufacturing under Good Manufacturing Practices (GMP). High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for its quantitative analysis and purity assessment.[15]

Rationale for Purity Assessment

Impurities, such as isomers or unreacted starting materials, can lead to side reactions in subsequent synthetic steps, resulting in lower yields and the formation of difficult-to-remove, structurally related impurities in the final API. Therefore, a validated analytical method is essential for quality control.

Analytical Workflow Diagram

Caption: Workflow for purity determination by HPLC.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a self-validating system for determining the purity of 2',4'-dichloroacetophenone.

-

Instrumentation and Conditions:

-

HPLC System: A system with a UV-Vis detector (e.g., Shimadzu LC-20AT).[15]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

-

Mobile Phase: Methanol:Water (e.g., 70:30 v/v).[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 25°C.[15]

-

Detection Wavelength: 220 nm.[15]

-

Injection Volume: 20 µL.[15]

-

-

Standard Preparation (Self-Validation):

-

Accurately weigh approximately 25 mg of a certified 2',4'-dichloroacetophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare at least five calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the 2',4'-dichloroacetophenone sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

-

Analysis:

-

Inject the calibration standards in order of increasing concentration.

-

Construct a calibration curve by plotting the peak area against the concentration for each standard. The system is validated if the correlation coefficient (r²) is ≥ 0.999.

-

Inject the sample solution.

-

-

Calculation:

-

Determine the concentration of the sample from its peak area using the linear regression equation from the calibration curve.

-

Calculate the purity of the sample as: Purity (%) = (Concentration from curve / Theoretical concentration) * 100.

-

Safety, Handling, and Storage

Proper handling of 2',4'-dichloroacetophenone is essential to ensure laboratory safety.

-

Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin.[4] It is known to cause skin irritation and serious eye irritation/damage.[16][17]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[18]

-

Handling Procedures: Avoid generating dust.[18] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[18]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2',4'-Dichloroacetophenone is more than a simple chemical; it is a fundamental building block that enables significant advancements in medicine and agriculture. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an indispensable intermediate. For researchers and developers, a thorough understanding of its synthesis, analytical control, and safe handling is crucial for leveraging its full potential in creating novel and effective products.

References

- 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16693]

- 2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70298]

- 2,4′-Dichloroacetophenone, CAS 937-20-2 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-4-dichloroacetophenone-937-20-2]

- 2,4-Dichloroacetophenone - Heben Pesticide. [URL: https://www.heben.com/products/2-4-dichloroacetophenone.html]

- 2',4'-Dichloroacetophenone | 2234-16-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0364077.htm]

- 2',4'-DICHLOROACETOPHENONE - Sdfine. [URL: https://www.sdfine.com/assets/images/2%27,4%27-DICHLOROACETOPHENONE.pdf]

- Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone - Benchchem. [URL: https://www.benchchem.com/synthesis/2-bromo-2-4-dichloroacetophenone]

- 2',4'-Dichloroacetophenone 2234-16-4 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/2',4'-Dichloroacetophenone-2234-16-4.html]

- This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=937-20-2]

- This compound: A Key Intermediate in Organic Synthesis and Agrochemical Development - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/2-4-dichloroacetophenone-a-key-intermediate-in-organic-synthesis-and-agrochemical-development-78534675.html]

- The Role of 2',4'-Dichloroacetophenone in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-2-4-dichloroacetophenone-in-modern-pharmaceutical-synthesis-78534625.html]

- 2,4-DICHLORO ACETOPHENONE CAS No 2234-16-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2,4-DICHLORO_ACETOPHENONE_MSDS.pdf]

- 2',4'-Dichloroacetophenone | 2234-16-4 | FD45894 - Biosynth. [URL: https://www.biosynth.com/p/FD45894/2-4-dichloroacetophenone]

- 2',4'-Dichloroacetophenone | 2234-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/D1490]

- 2',4'-Dichloroacetophenone - Chem-Impex. [URL: https://www.chemimpex.com/products/26753]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A15954]

- Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Patsnap Eureka. [URL: https://eureka.patsnap.

- 2,4-Dichloroacetophenone Market Size, Share, Trends & Forecast. [URL: https://www.verifiedmarketresearch.com/product/24-dichloroacetophenone-market/]

- Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap. [URL: https://eureka.patsnap.

- CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents. [URL: https://patents.google.

- CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google Patents. [URL: https://patents.google.

- 2',4'-Dichloroacetophenone Market Size, Share | CAGR of 5.0%. [URL: https://www.datamintelligence.com/research-report/2-4-dichloroacetophenone-market]

- Cas 2234-16-4,2',4'-Dichloroacetophenone | lookchem. [URL: https://www.lookchem.com/2-4-Dichloroacetophenone/]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]

- 6. lookchem.com [lookchem.com]

- 7. scbt.com [scbt.com]

- 8. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]

- 9. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 11. CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google Patents [patents.google.com]

- 12. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 13. market.us [market.us]

- 14. nbinno.com [nbinno.com]

- 15. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 16. This compound | C8H6Cl2O | CID 70298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

A Guide to the Physicochemical Characterization of 2,4'-Dichloroacetophenone: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the melting and boiling points of 2,4'-Dichloroacetophenone (CAS No. 2234-16-4), a critical intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] A precise understanding of these fundamental thermal properties is not merely an academic exercise; it is a prerequisite for robust process development, purity assessment, and quality control in the pharmaceutical industry. This document is designed to equip researchers and drug development professionals with both the foundational data and the practical knowledge required to handle and characterize this important chemical entity.

The Imperative of Thermal Analysis in Synthesis and Development

In the rigorous environment of pharmaceutical development, the physical constants of a chemical intermediate like this compound are foundational pillars of process integrity. The melting point serves as a sensitive indicator of purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas a broad or depressed melting range often signals the presence of impurities, which can have profound and often detrimental impacts on reaction yields, side-product profiles, and the safety of the final active pharmaceutical ingredient (API).

Similarly, the boiling point is a critical parameter for designing purification strategies. For non-volatile solids, it dictates the upper-temperature limit for drying processes, while for distillable compounds, it is the basis for separation from reactants and solvents. For high-boiling-point compounds like this compound, determination at reduced pressure is standard practice to prevent thermal decomposition that can occur at the atmospheric boiling point.

Core Physicochemical Properties of this compound

The following table consolidates the key physicochemical data for this compound, gathered from authoritative chemical data sources.

| Property | Value |

| CAS Number | 2234-16-4[1][3][4][5] |

| Molecular Formula | C₈H₆Cl₂O[1][2][3][4] |

| Molecular Weight | 189.04 g/mol [1][2][3][4] |

| Appearance | White, off-white, or colorless to yellow-brown solid, powder, or lump[2][3][6] |

| Melting Point | 33-34 °C[5][7][8] |

| Boiling Point | ~250 °C (Atmospheric, estimated)[1][3] |

| 140-150 °C at 15-20 mmHg[5][7][8] | |

| Solubility | Insoluble in water; soluble in chloroform, methanol, benzene, ethanol, and acetone[1][3][7] |

Note: The significant difference between the atmospheric and vacuum-distillation boiling points highlights the importance of performing distillation under reduced pressure to maintain the compound's chemical integrity.

Experimental Protocols for Thermal Characterization

Accurate determination of melting and boiling points requires meticulous experimental technique. The following protocols represent standard, validated methodologies for obtaining reliable thermal data for crystalline solids like this compound.

Melting Point Determination: The Capillary Method

This technique is the gold standard for determining the melting point of a crystalline solid due to its accuracy and the small sample size required.

Caption: Standard workflow for capillary melting point determination.

-

Pulverization: Grinding the sample into a fine powder ensures uniform heat transfer and eliminates air pockets, leading to a sharper, more accurate melting range.

-

Slow Heating Rate: A slow temperature ramp (1-2 °C/min) near the melting point is critical. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

-

Purity Indication: A pure sample will exhibit a sharp melting range (typically < 2°C). Impurities disrupt the crystal lattice, requiring less energy to overcome intermolecular forces, which results in both a depression and a broadening of the melting range.

Boiling Point Determination at Reduced Pressure

Given the high atmospheric boiling point of this compound, determination under vacuum is necessary to prevent decomposition. The following micro-scale method is suitable.

Caption: Micro-scale workflow for boiling point determination under reduced pressure.

-

Inverted Capillary: The trapped air pocket in the inverted capillary acts as a nucleus for bubble formation (ebullition), ensuring smooth boiling.

-

Equilibrium Point: The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the applied pressure of the system. This equilibrium is precisely observed upon cooling, when the vapor pressure drops just below the system pressure, causing the liquid to re-enter the capillary. Recording the temperature during heating would lead to an inaccurate reading due to superheating.

Conclusion

The melting and boiling points of this compound are fundamental physicochemical parameters that are indispensable for its effective use in pharmaceutical and chemical synthesis. The data and protocols presented in this guide provide the necessary framework for scientists to accurately characterize this intermediate, ensuring its purity and optimizing its use in complex synthetic pathways. Adherence to these rigorous analytical practices is a cornerstone of developing safe, effective, and reproducible chemical processes.

References

- 2,4-Dichloroacetophenone, Heben Pesticide. [Link]

- This compound | C8H6Cl2O | CID 70298, PubChem, National Center for Biotechnology Inform

Sources

- 1. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2',4'-Dichloroacetophenone(2234-16-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2',4'-Dichloroacetophenone | 2234-16-4 | FD45894 [biosynth.com]

- 5. 2 ,4 -Dichloroacetophenone 96 2234-16-4 [sigmaaldrich.com]

- 6. 2',4'-Dichloroacetophenone, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

A Senior Application Scientist's Guide to 2,4'-Dichloroacetophenone Solubility in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4'-dichloroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties of this compound, a survey of its solubility in various common organic solvents, and a detailed, field-proven protocol for the experimental determination of its solubility. The causality behind experimental choices and the principles of solute-solvent interactions are emphasized to ensure technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound (CAS No. 2234-16-4) is a halogenated aromatic ketone of significant interest in organic synthesis.[3] Its molecular structure, featuring a dichlorinated phenyl ring attached to a ketone group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules.[2][4] This has led to its extensive use as a critical starting material and intermediate in the production of various pharmaceuticals, including broad-spectrum antifungal agents like ketoconazole, itraconazole, and fluconazole, as well as in the manufacturing of agrochemicals such as fungicides and herbicides.[1][2][5]

The efficiency of synthetic routes and the ease of product purification are intrinsically linked to the solubility of the reactants and intermediates in appropriate solvents. A thorough understanding of the solubility of this compound is, therefore, paramount for process optimization, reaction kinetics control, and the development of robust and scalable manufacturing processes.

Physicochemical Properties of this compound

The solubility of a compound is governed by its physicochemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O | [1][3][6] |

| Molecular Weight | 189.04 g/mol | [1][3][6] |

| Appearance | White to off-white or colorless to yellow-brown solid/crystalline powder | [3][4][7] |

| Melting Point | 32-34 °C | [3] |

| Boiling Point | 140-150 °C at 15 mmHg | [6][7] |

| Density | 1.32 g/cm³ | [1] |

| Water Solubility | Approximately 200 mg/L (Slightly soluble) | [1][4] |

Solubility Profile in Organic Solvents: A Qualitative Overview

| Solvent | Polarity Index | Solubility | Source(s) |

| Ethanol | 5.2 | Readily Soluble | [1][4] |

| Acetone | 5.1 | Readily Soluble | [1][4] |

| Benzene | 2.7 | Soluble | [1] |

| Chloroform | 4.1 | Slightly Soluble | [7] |

| Methanol | 5.1 | Slightly Soluble | [7] |

Theoretical Analysis of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in various organic solvents can be rationalized by examining its molecular structure and the intermolecular forces at play.

Molecular Structure and Polarity: this compound possesses both polar and non-polar characteristics. The carbonyl group (C=O) introduces a significant dipole moment, making this region of the molecule polar and capable of dipole-dipole interactions. The dichlorinated benzene ring, however, is predominantly non-polar and will primarily engage in van der Waals forces (specifically, London dispersion forces) with solvent molecules. The presence of chlorine atoms increases the molecule's polarizability, further enhancing these dispersion forces.

Solute-Solvent Interactions:

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While this compound is not a hydrogen bond donor, the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor. This, combined with dipole-dipole interactions, contributes to its solubility. However, the large non-polar benzene ring can disrupt the hydrogen-bonding network of the solvent, which may explain why its solubility is described as only "slight" in some cases, particularly in methanol.

-

In Polar Aprotic Solvents (e.g., Acetone): Acetone has a strong dipole moment, allowing for favorable dipole-dipole interactions with the carbonyl group of this compound. The absence of a hydrogen-bonding network in acetone, which would need to be disrupted, likely contributes to the observed ready solubility.

-

In Non-Polar Aromatic Solvents (e.g., Benzene): The non-polar, aromatic nature of benzene allows for strong London dispersion forces and potential π-π stacking interactions with the dichlorinated benzene ring of the solute. These favorable interactions lead to good solubility.

-

In Halogenated Solvents (e.g., Chloroform): Chloroform is a polar solvent capable of dipole-dipole interactions. The observation of "slight" solubility could be due to a less optimal match of intermolecular forces compared to solvents like acetone or benzene.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the gravimetric determination of this compound solubility in an organic solvent at a given temperature. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated digital thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of the Saturated Solution:

-

Place a known amount of the selected organic solvent into a glass vial equipped with a magnetic stir bar.

-

Add an excess of this compound to the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

After the stirring period, turn off the stirrer and allow the excess solid to settle for at least 4 hours, maintaining the constant temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.

-

Immediately filter the collected sample through a syringe filter (pre-warmed to the experimental temperature) into a pre-weighed, dry evaporating dish or beaker. This step is critical to remove any suspended microcrystals.

-

Accurately weigh the filtered solution.

-

-

Gravimetric Analysis:

-

Place the evaporating dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without sublimating or decomposing the solute.

-

Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator.

-

Weigh the evaporating dish containing the dried this compound residue.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (by converting the mass of the solvent to volume using its density at the experimental temperature).

-

Conclusion

This compound is a vital chemical intermediate whose solubility is a critical parameter in its synthetic applications. This guide has provided a detailed overview of its physicochemical properties and qualitative solubility in a range of organic solvents. The provided experimental protocol offers a robust framework for the quantitative determination of its solubility, enabling researchers and process chemists to make informed decisions regarding solvent selection and process optimization. A deeper, quantitative understanding of its solubility across a wider range of solvents and temperatures would be a valuable contribution to the field.

References

- Heben Pesticide. (n.d.). 2,4-Dichloroacetophenone.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2',4'-Dichloroacetophenone: A Key Intermediate in Organic Synthesis and Agrochemical Development.

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Weifang Jincheng Chemical Co., Ltd. (n.d.). The Role of 2',4'-Dichloroacetophenone in Agrochemical Synthesis.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Sydney. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC [diva-portal.org]

- 7. solubilityofthings.com [solubilityofthings.com]

2,4'-Dichloroacetophenone 1H NMR spectral analysis

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2,4'-Dichloroacetophenone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy, offers a detailed experimental protocol for data acquisition, and presents a systematic interpretation of the spectral data. By integrating fundamental principles with practical application, this guide serves as an authoritative resource for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Role of NMR in Characterizing this compound

This compound is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][2] Its precise molecular structure is critical to its reactivity and the purity of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive analytical technique for confirming the identity and structural integrity of such compounds.

This guide moves beyond a simple recitation of spectral data. It aims to provide a causal understanding of why the ¹H NMR spectrum of this compound appears as it does, empowering the scientist to not only verify a sample's identity but also to identify potential impurities and make informed decisions in a research and development setting.

Molecular Structure and Proton Environments

To interpret an NMR spectrum, one must first understand the molecule's structure and identify all chemically distinct proton environments. This compound (C₈H₆Cl₂O) possesses two main structural features: a dichlorinated aromatic ring and an acetyl group.[3]

The protons in the molecule are categorized into two distinct environments:

-

Aliphatic Protons: The three equivalent protons of the methyl (CH₃) group.

-

Aromatic Protons: The three non-equivalent protons on the 1,2,4-substituted benzene ring.

The unique electronic environment of each proton or group of equivalent protons will cause it to resonate at a specific frequency, giving rise to a distinct signal in the ¹H NMR spectrum.

Caption: Molecular structure with unique proton environments labeled Ha, Hb, Hc, and Hd.

Core Principles of ¹H NMR Interpretation

The appearance of a ¹H NMR spectrum is governed by three fundamental principles: chemical shift, integration, and spin-spin coupling.[4][5]

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is its chemical shift. This position is determined by the local electronic environment of the proton. Electron-withdrawing groups (like chlorine and the carbonyl group) pull electron density away from nearby protons, "deshielding" them from the external magnetic field. This causes their signals to appear at a higher chemical shift (further downfield).[6] Conversely, electron-donating groups "shield" protons, shifting their signals upfield.

-

Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal.[5] By integrating the signals, we can determine the relative ratio of protons in each unique environment. For this compound, we expect a ratio of 1:1:1:3 for the four distinct proton sets (Ha, Hb, Hc, Hd).

-

Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic environment of protons on adjacent carbons. This interaction, called spin-spin coupling, causes signals to split into multiple sub-peaks (a multiplet).[7][8] The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons. For example, a proton with two neighbors will be split into a triplet (2+1=3). The distance between the sub-peaks is the coupling constant (J), measured in Hertz (Hz).[8]

Predicted ¹H NMR Spectrum and Data Analysis

Based on the molecular structure and the principles of NMR, we can predict the spectrum of this compound and assign the signals found in experimental data.[9]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| Hd (-CH₃) | ~2.64 | 3H | Singlet (s) | N/A | These protons are adjacent to a carbonyl carbon, which has no protons. Following the n+1 rule (n=0), the signal is an unsplit singlet. Its position is downfield from a typical alkyl proton due to the deshielding effect of the carbonyl group.[10] |

| Hc | ~7.32 | 1H | Doublet of Doublets (dd) | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.0 Hz | This proton is coupled to two non-equivalent neighbors: Hb (ortho, 3 bonds away) and Ha (meta, 4 bonds away). Ortho coupling is significantly stronger than meta coupling.[11] |

| Ha | ~7.45 | 1H | Doublet (d) | Jmeta ≈ 2.0 Hz | This proton is only coupled to Hc via a weaker meta-coupling interaction (4 bonds). The distance to Hb is too great for significant coupling. |

| Hb | ~7.54 | 1H | Doublet (d) | Jortho ≈ 8.5 Hz | This proton is coupled only to its ortho neighbor, Hc (3 bonds). The signal is furthest downfield due to the combined deshielding effects of the adjacent carbonyl group and the para-chloro substituent.[12] |

Note: The experimental data cited shows the Hc signal as a quartet, which is a common instrumental description for a closely spaced doublet of doublets.[9]

Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup.

Workflow for NMR Sample Preparation and Acquisition

Caption: Standard workflow from sample preparation to final data analysis for ¹H NMR.

Detailed Methodology

1. Materials and Instrumentation:

-

Solvent: ~0.7 mL of Deuterated Chloroform (CDCl₃) with high isotopic purity.[15][16] CDCl₃ is a versatile solvent for a wide range of organic compounds.[17]

-

Internal Standard: Tetramethylsilane (TMS). TMS is chemically inert, volatile, and its signal (a sharp singlet from 12 equivalent protons) is defined as 0.0 ppm, serving as the universal reference standard.[18][19]

-

Equipment: NMR spectrometer (e.g., 300-500 MHz), high-quality 5 mm NMR tubes, glass pipettes, and vials.

2. Sample Preparation Protocol:

-

Weighing: Accurately weigh 5-25 mg of the solid this compound sample into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial. Agitate gently until the sample is fully dissolved. A homogeneous solution is critical for high resolution.[17]

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[13][20] Avoid using cotton, as it can introduce contaminants.[13]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

3. Instrument Operation and Data Acquisition:

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual probe.

-

Locking: The instrument's software will "lock" onto the deuterium signal of the CDCl₃ solvent. This process stabilizes the magnetic field strength during the experiment.

-

Shimming: The magnetic field is "shimmed" to maximize its homogeneity across the sample volume. This is a critical step that sharpens the NMR signals and improves resolution. Poor shimming results in broad, distorted peaks.

-

Acquisition: A standard proton experiment is run. This involves applying a series of radiofrequency pulses and recording the resulting signal (the Free Induction Decay, or FID). Multiple scans are typically averaged to improve the signal-to-noise ratio.

4. Data Processing:

-

Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier Transform.

-

Correction: The spectrum is phased to ensure all peaks are in a positive, absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to exactly 0.0 ppm.[21][22] If TMS is not used, the residual CHCl₃ peak in the CDCl₃ solvent (δ ≈ 7.26 ppm) can be used as a secondary reference.[15]

-

Analysis: The calibrated spectrum is now ready for integration and peak picking to assign the structure.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint of this compound. The characteristic singlet of the methyl group at ~2.64 ppm and the distinct pattern of the three aromatic protons in the 7.3-7.6 ppm region, governed by predictable ortho and meta coupling constants, allow for confident structural confirmation. This guide has detailed the theoretical basis for this unique spectrum and provided a robust, field-proven protocol for its acquisition and analysis. For scientists in pharmaceutical and chemical research, mastering this technique is essential for ensuring the identity, purity, and quality of key synthetic intermediates.

References

- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

- University of Michigan. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.

- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

- BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.

- Alfa Chemistry. Deuterated Solvents for NMR.

- Semantic Scholar. TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.

- ACS Publications. (2022, January 2). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry.

- PubMed. (2022, January 21). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.

- University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.

- University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Scribd. NMR Sample Preparation Guide.

- ChemicalBook. 2',4'-Dichloroacetophenone(2234-16-4) 1H NMR spectrum.

- Standard Reference Data. (2009, October 15). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- Scribd. Tetramethylsilane in NMR Calibration.

- Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.

- Organomation. NMR Sample Preparation: The Complete Guide.

- The Royal Society of Chemistry. Supplementary Information for Organic & Biomolecular Chemistry.

- PubChem. This compound | C8H6Cl2O | CID 70298.

- PubChem. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693.

- RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.

- ResearchGate. (Date not available). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and....

- Darshan Pharma. 2,4-Dichloroacetophenone (DCAP) | Cas No. 2234-16-4.

- ChemicalBook. 2',4'-Dichloroacetophenone | 2234-16-4.

- Biosynth. 2',4'-Dichloroacetophenone | 2234-16-4 | FD45894.

- ResearchGate. Proton chemical shiftstt and spin-spin coupling constants? in 2,4-dichlorobenzylfluoride.

- SpectraBase. This compound.

- ResearchGate. 2 H-NMR spectra of dichlorobenzene solutes in the nematic phase of DPDA-C6 at 80 °C.

- Short Summary of 1H-NMR Interpretation.

- StudyRaid. NMR Spectrum Interpretation for Acetophenone.

- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- UCL. Spin-Spin Coupling.

- Slideshare. Spin spin coupling and coupling constant.

- Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling.

- Chegg.com. (2022, March 30). Solved using the H NMR spectrum of acetophenone, pls fill | Chegg.com.

Sources

- 1. darshanpharmachem.com [darshanpharmachem.com]

- 2. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]

- 3. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Spin spin coupling and coupling constant | PPTX [slideshare.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. app.studyraid.com [app.studyraid.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. scribd.com [scribd.com]

- 15. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. organomation.com [organomation.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. How To [chem.rochester.edu]

- 21. TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. | Semantic Scholar [semanticscholar.org]

- 22. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4'-Dichloroacetophenone 13C NMR chemical shifts

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,4'-Dichloroacetophenone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing chemical shifts, predicts the full ¹³C NMR spectrum for the target molecule, and provides a robust experimental protocol for acquiring and validating the data. By synthesizing foundational NMR theory with practical, field-proven methodologies, this guide serves as an authoritative resource for the structural elucidation of substituted acetophenones. A critical distinction is made between this compound and its commonly confused isomer, 1-(2,4-dichlorophenyl)ethanone, to ensure analytical clarity.

Introduction and Clarification of Isomeric Structure

This compound is a halogenated aromatic ketone. Its structure consists of a 4-chlorophenyl ring bonded to a carbonyl group, which is in turn attached to a chloromethyl group. The precise nomenclature is 2-chloro-1-(4-chlorophenyl)ethanone . This compound and its isomers are valuable as intermediates in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals.

Accurate structural characterization is paramount, and ¹³C NMR spectroscopy is one of the most powerful tools for this purpose, providing a unique fingerprint of the carbon skeleton.

A notable point of confusion exists in chemical literature and databases. The name "2,4-dichloroacetophenone" is frequently associated with the isomer 1-(2,4-dichlorophenyl)ethanone (CAS No. 2234-16-4). This guide focuses exclusively on the specified This compound isomer. We will leverage established substituent effects to predict its ¹³C NMR spectrum and provide comparative data from its isomer to highlight the distinguishing spectral features.

Fundamental Principles of ¹³C NMR and Substituent Effects

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. Two primary effects from substituents govern these shifts:

-

Inductive Effects (-I/+I): Electronegative atoms, such as chlorine and oxygen, withdraw electron density through the sigma (σ) bond framework. This "deshields" the nearby carbon nucleus from the external magnetic field, causing its resonance signal to appear at a higher chemical shift (downfield).

-